![molecular formula C22H24N4O2 B5506222 3-({4-[1-(环丙基甲基)-1H-咪唑-2-基]-1-哌啶基}羰基)-2(1H)-喹啉酮](/img/structure/B5506222.png)

3-({4-[1-(环丙基甲基)-1H-咪唑-2-基]-1-哌啶基}羰基)-2(1H)-喹啉酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related quinolinone derivatives often involves multi-step reactions, including nucleophilic substitution, cycloaddition, and catalytic processes. For instance, the synthesis of similar compounds has been demonstrated through processes like amino protection, nucleophilic reaction, and deprotection, which are purified by silica gel chromatography, indicating a feasible method with high yields for derivatives containing a 4-piperazinyl quinoline ring (Guo Qian-yi, 2011). Additionally, methods involving Knoevenagel condensation in the presence of catalytic amounts of piperidine have been employed to synthesize novel quinolinone analogs, showcasing the versatility of synthetic approaches (Ravinder Nath ANISETTI & M. S. Reddy, 2012).

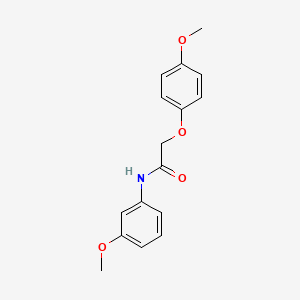

Molecular Structure Analysis

The molecular structure of such compounds is elucidated using techniques like IR, GC-MS, and 1H-NMR, which confirm the presence of specific functional groups and the overall molecular framework. These methods allow for the identification of the core quinolinone structure and the attached imidazol and piperidinyl groups, providing a basis for understanding the compound's chemical behavior and potential interactions (Guo Qian-yi, 2011).

Chemical Reactions and Properties

Quinolinone derivatives engage in various chemical reactions, including cycloaddition and substitution reactions, which can be influenced by the presence of the imidazol and piperidinyl substituents. These reactions can lead to the formation of novel compounds with diverse biological activities. The reactivity of these compounds can be explored through reactions like nitration, bromination, and azo coupling, highlighting the compound's versatile chemical properties (G. Kutrov, N. Kovalenko, & Y. Volovenko, 2008).

科学研究应用

合成和生物活性

化合物3-({4-[1-(环丙基甲基)-1H-咪唑-2-基]-1-哌啶基}羰基)-2(1H)-喹啉酮已在各种研究背景中得到探索,特别是在喹诺酮的酰胺衍生物的合成及其抗菌研究中。通过修饰喹诺酮核心的 C-3 和 C-7 位制备了一系列衍生物,对金黄色葡萄球菌、枯草芽孢杆菌、大肠杆菌、铜绿假单胞菌和白色念珠菌等菌株表现出抗菌活性。这突显了该化合物作为开发新型抗菌剂的基础的潜力 (Patel, Patel, & Chauhan, 2007).

药理学意义

此外,其结构类似物 R115777 已显示出对法尼基蛋白转移酶的有效且选择性抑制,表现出显着的抗肿瘤作用。这为其在癌症研究中的应用奠定了基础,特别是针对 Ras 异戊二烯化过程,R115777 已进入 III 期临床评估 (Venet, End, & Angibaud, 2003).

抗菌和抗真菌特性

另一项研究合成了新型 2-[(E)-2-芳基-1-乙烯基]-3-(2-硫代-1H-苯并[d]咪唑-5-基)-3,4-二氢-4-喹啉酮,显示出显着的抗菌和抗真菌活性。这支持了该化学物质在开发新的感染治疗方法中的作用 (Anisetti & Reddy, 2012).

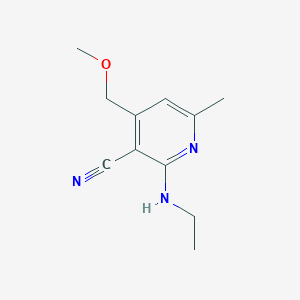

化学反应性和合成技术

对咪唑并[1,2-a]吡啶和相关化合物的氰基甲基衍生物的反应性研究提供了合成策略的见解,用于生成新型化学实体。这些研究阐明了合成氨基-4-咪唑并[1,2-a]-吡啶-2-基-1-苯基-1,2-二氢-3H-吡咯-3-酮和相关化合物的途径,展示了这种化学骨架在药物化学中的多功能性 (Kutrov, Kovalenko, & Volovenko, 2008).

作用机制

未来方向

属性

IUPAC Name |

3-[4-[1-(cyclopropylmethyl)imidazol-2-yl]piperidine-1-carbonyl]-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2/c27-21-18(13-17-3-1-2-4-19(17)24-21)22(28)25-10-7-16(8-11-25)20-23-9-12-26(20)14-15-5-6-15/h1-4,9,12-13,15-16H,5-8,10-11,14H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZAACYMATBDNLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=CN=C2C3CCN(CC3)C(=O)C4=CC5=CC=CC=C5NC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-amino-1-piperidinyl)carbonyl]-3-methyl-1-(2-phenylethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5506181.png)

![1-[(2-methylphenoxy)acetyl]-1H-benzimidazole](/img/structure/B5506185.png)

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5506203.png)

![[2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B5506206.png)

![1,3,7-trimethyl-8-[(1-methyl-1H-imidazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5506226.png)

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B5506229.png)

![3-bromo-N'-{2-[(4-bromobenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B5506237.png)